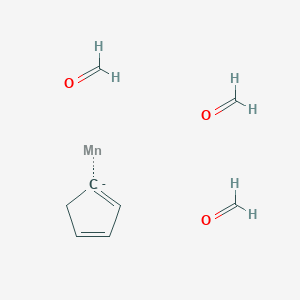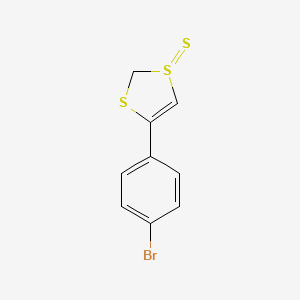
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features azido groups, benzoyloxy groups, and dihydroxy functionalities, making it a versatile molecule in synthetic chemistry and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyloxy groups.
Introduction of Azido Groups: The azido groups are introduced via nucleophilic substitution reactions using sodium azide.
Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azido group introduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups yields amines, while oxidation of hydroxyl groups yields carbonyl compounds.
科学的研究の応用
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate involves its functional groups interacting with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The benzoyloxy and dihydroxy groups can interact with various enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- (2S,3R,4R,5S)-5-(benzoyloxy)-2-methoxy-4-{[(4-methylbenzene)sulfonyl]oxy}oxan-3-yl benzoate
Uniqueness
The uniqueness of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate lies in its combination of azido, benzoyloxy, and dihydroxy groups, which provide a versatile platform for various chemical modifications and applications. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
特性
分子式 |
C20H20N6O6 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
[(2S,3R,4R,5S)-2,5-diazido-6-benzoyloxy-3,4-dihydroxyhexyl] benzoate |
InChI |
InChI=1S/C20H20N6O6/c21-25-23-15(11-31-19(29)13-7-3-1-4-8-13)17(27)18(28)16(24-26-22)12-32-20(30)14-9-5-2-6-10-14/h1-10,15-18,27-28H,11-12H2/t15-,16-,17+,18+/m0/s1 |
InChIキー |
YQIZDHJIGSHEHS-WNRNVDISSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)

![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)


![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)


